
(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Overview
Description
It is a colorless to pale yellow liquid that is soluble in water and various organic solvents such as alcohols and ethers . This compound is notable for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One method involves the cyclization of methyl cyclopropane dicarboximide with formylhydrazine, followed by hydrogenation to yield (1-methyl-1H-1,2,4-triazol-3-yl)methanol.
Triazole and Halomethanol Reaction: Another method involves the reaction of triazole with halomethanol to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides and acids are used under controlled conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (1-methyl-1H-1,2,4-triazol-3-yl)methanol is utilized as a building block for synthesizing more complex molecules. It plays a crucial role in:
- Free Radical Polymerization : The compound acts as an initiator in polymerization reactions, facilitating the formation of polymers with specific properties.
Table 1: Reactions Involving this compound
Reaction Type | Products Generated | Applications |
---|---|---|
Oxidation | Aldehydes, Carboxylic Acids | Organic synthesis |
Reduction | Alcohol Derivatives | Pharmaceutical intermediates |
Substitution | Substituted Triazole Derivatives | Drug development |
Medicine
Research into the medicinal applications of this compound is ongoing. Its potential use as a pharmaceutical intermediate is particularly noteworthy:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for developing new antimicrobial agents .
Case Study: Acalabrutinib Development
Acalabrutinib (Calquence), a BTK inhibitor developed by AstraZeneca, utilizes intermediates that include triazole derivatives in its synthesis. This drug has shown promising results in treating relapsed or refractory mantle cell lymphoma (MCL), highlighting the significance of triazole compounds in modern pharmaceuticals .
Industrial Applications
In industry, this compound is used in:
- Polymer Production : It contributes to creating specialized polymers with desired mechanical and thermal properties.
Table 2: Industrial Uses of this compound
Industry | Application |
---|---|
Polymer Industry | Production of specialty polymers |
Chemical Industry | Synthesis of industrial chemicals |
Mechanism of Action
The mechanism by which (1-methyl-1H-1,2,4-triazol-3-yl)methanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell wall synthesis of microbes, leading to cell lysis[3][3]. In polymerization reactions, it acts as an initiator by generating free radicals that propagate the polymer chain[3][3].
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole-3-carboxylic acid: [][4]
1-methyl-1H-1,2,4-triazole-5-yl)methanol: [][4]
1-methyl-3-nitro-1H-1,2,4-triazole: [][4]
Uniqueness
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both an initiator in polymerization reactions and as an antimicrobial agent highlights its versatility[4][4].
Biological Activity
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.
- Molecular Formula: C₄H₇N₃O
- Molecular Weight: 113.12 g/mol
- Melting Point: 72–75 °C
- Solubility: Soluble in water and various organic solvents like alcohols and ethers .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives, including this compound. For instance:
- In vitro studies demonstrated that compounds with a triazole scaffold can induce cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) cells. The IC50 values for these compounds were found to be promising, indicating their potential as anticancer agents .
Table 1: Cytotoxicity of Triazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 10 | MCF-7 | 19.6 | Apoptosis induction |
Compound 21 | A549 | 15.3 | Cell cycle arrest |
This compound | Various | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The compound's structure allows it to form non-covalent interactions such as hydrogen bonds and Van der Waals forces with target biomolecules. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections .
Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer treatment, derivatives of this compound were tested on various cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects compared to conventional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-methyl-1H-1,2,4-triazol-3-yl)methanol, and how are yields optimized?
- Methodology : A two-step synthesis is commonly employed:
Methylation : React 1,2,4-triazole with methyl iodide or dimethyl sulfate in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the methyl group at the 1-position .
Hydroxymethylation : Treat the methylated intermediate with formaldehyde or paraformaldehyde under acidic or basic conditions to introduce the hydroxymethyl group at the 3-position.
- Yield Optimization : Use anhydrous solvents, controlled temperature (e.g., 80–90°C), and catalysts like Pd/XPhos for coupling reactions (70% yield reported for analogous triazole derivatives) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and hydroxymethyl group positions) .
- FT-IR : Identify O-H (3200–3600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- LC-MS/HPLC : Assess purity (>95% typical for research-grade compounds) .
Q. What are the primary applications of this compound in foundational chemical research?
- Building Block : Used to synthesize triazole-based ligands, coordination polymers, or bioactive molecules via nucleophilic substitution or click chemistry .
- Solubility Studies : Investigate polar/nonpolar solvent interactions (e.g., in DMSO, ethanol, or water) to guide formulation in downstream applications .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during structural validation?
- Approach :
Isotopic Labeling : Use deuterated solvents or ¹³C-enriched precursors to distinguish overlapping signals.
2D NMR (COSY, HSQC) : Resolve complex coupling patterns and assign protons/carbons unambiguously .
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies improve regioselectivity in triazole functionalization reactions?
- Regioselective Methods :
- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity (e.g., 90°C for 3 hours in dioxane) .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxymethyl protection with TBDMSCl) to direct substitution to the triazole ring .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- DFT/Molecular Docking :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite .
Q. What mechanisms underlie the compound’s potential antimicrobial activity?
- Hypothesized Pathways :
- Metal Chelation : Triazole nitrogen atoms bind to metal ions in microbial enzymes (e.g., cytochrome P450), disrupting function .
- Membrane Disruption : Hydrophobic interactions with lipid bilayers, tested via MIC assays against Gram+/Gram− bacteria .
Q. How does the compound’s stability vary under extreme pH or temperature conditions?
- Experimental Protocol :
Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C likely for triazoles) .
pH Stability Tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, compound purity).
- Resolution :
- Standardized Assays : Use validated cell lines (e.g., HEK293 or HeLa) and controls (e.g., cisplatin for cytotoxicity) .
- Meta-Analysis : Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify trends .
Q. Why do some synthetic routes report lower yields despite optimized conditions?
Properties
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYTSQNYJKOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438445 | |
Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135242-93-2 | |
Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.